Dexverapamil
Overview
Description
Dexverapamil is the R-enantiomer of the calcium channel blocker verapamil . It competitively inhibits the multidrug resistance efflux pump P-glycoprotein (MDR-1), thereby potentially increasing the effectiveness of a wide range of antineoplastic drugs which are inactivated by MDR-1 mechanisms . Dexverapamil exhibits lower calcium antagonistic activity and toxicity than racemic verapamil .
Molecular Structure Analysis
Dexverapamil has a molecular formula of C27H38N2O4 . The IUPAC name for Dexverapamil is (2 R )-2- (3,4-dimethoxyphenyl)-5- [2- (3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile .Scientific Research Applications
Application in Oncology
Scientific Field
Summary of the Application
Dexverapamil has been identified as a potential therapeutic agent in the field of oncology, particularly for the treatment of cancer. It acts as a P-glycoprotein inhibitor, which plays a crucial role in determining response against medications, including cancer therapeutics .
Methods of Application
In clinical trials, Dexverapamil was combined with other chemotherapy drugs like vinblastine or EPOCH (Etoposide, Prednisone, Oncovin, Cyclophosphamide, Hydroxydaunorubicin) after disease stabilization or progression occurred .
Results or Outcomes
In a phase I/II trial, Dexverapamil was combined with vinblastine in the treatment of renal cell carcinoma . In another study, Dexverapamil was added to EPOCH chemotherapy in refractory non-Hodgkin’s lymphoma, and objective responses were observed in 10 of 41 assessable patients .
Application in Multidrug Resistance Reversal
Scientific Field
Summary of the Application
Dexverapamil has been studied for its ability to reverse multidrug resistance, a major factor limiting the effectiveness of cancer chemotherapy .
Methods of Application
Dexverapamil was tested as a P-glycoprotein antagonist in combination with EPOCH chemotherapy in refractory non-Hodgkin’s lymphoma .
Results or Outcomes
The study revealed that the addition of Dexverapamil to EPOCH after disease stabilization or progression led to objective responses in 10 of 41 assessable patients .
Modulation of Multidrug-Resistant Tumors
Scientific Field
Summary of the Application
Dexverapamil, an optical isomer of the MDR modulator verapamil, has been shown to effectively block the function of P-170, a protein associated with multidrug resistance .
Methods of Application
The specific methods of application for this use of Dexverapamil are not detailed in the available literature .
Results or Outcomes
Preclinical studies have shown that Dexverapamil can effectively modulate multidrug-resistant tumors .
Application in Cancer Therapeutics
Summary of the Application
Dexverapamil is being studied for its potential use in cancer therapeutics. It is known to inhibit P-glycoprotein, which plays a crucial role in determining response against medications, including cancer therapeutics .
Methods of Application
In a phase I/II trial, Dexverapamil was combined with vinblastine in the treatment of renal cell carcinoma .
Results or Outcomes
The trial showed that Dexverapamil, when combined with vinblastine, could potentially be used in the treatment of renal cell carcinoma .
Application in Reversal of Multidrug Resistance
Scientific Field
Summary of the Application
Dexverapamil has been tested as a P-glycoprotein antagonist in combination with EPOCH chemotherapy in refractory non-Hodgkin’s lymphoma .
Methods of Application
Dexverapamil was added to EPOCH after disease stabilization or progression occurred .
Results or Outcomes
Objective responses were observed in 10 of 41 assessable patients .
Application in Breast Cancer Treatment
Summary of the Application
Dexverapamil has been studied for its potential use in the treatment of breast cancer. It was evaluated for its ability to reverse resistance to epirubicin, a drug used in the treatment of breast cancer .
Methods of Application
Patients first received epirubicin alone at 120 mg/m2. Dexverapamil was then combined with epirubicin in patients with epirubicin-refractory high-risk metastatic breast cancer .
Results or Outcomes
The study was conducted to evaluate the feasibility and activity of this combination. However, the specific results are not detailed in the available literature .
Future Directions
Orally administrated Dexverapamil has shown potential beneficial effects on -cell preservation in new-onset type 1 diabetes . Furthermore, observational data suggest a reduced risk of type 2 diabetes development . More research is needed to fully understand the potential of Dexverapamil in these areas.
properties
IUPAC Name |
(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/t27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTNSNPWRIOYBX-HHHXNRCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009404 | |
Record name | Dexverapamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexverapamil | |
CAS RN |
38321-02-7 | |
Record name | (R)-Verapamil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38321-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexverapamil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038321027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexverapamil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14063 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexverapamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-3-(3,4-dimethoxyphenyl)-6-[(5,6-dimethoxyphenethyl)methylamino]hexane-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXVERAPAMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR5PYD126V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.